o-Toluic acid, 4-nitrophenyl ester o-Toluic acid, 4-nitrophenyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC0959674
InChI: InChI=1S/C14H11NO4/c1-10-4-2-3-5-13(10)14(16)19-12-8-6-11(7-9-12)15(17)18/h2-9H,1H3
SMILES: CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C14H11NO4
Molecular Weight: 257.24 g/mol

o-Toluic acid, 4-nitrophenyl ester

CAS No.:

Cat. No.: VC0959674

Molecular Formula: C14H11NO4

Molecular Weight: 257.24 g/mol

* For research use only. Not for human or veterinary use.

o-Toluic acid, 4-nitrophenyl ester -

Specification

Molecular Formula C14H11NO4
Molecular Weight 257.24 g/mol
IUPAC Name (4-nitrophenyl) 2-methylbenzoate
Standard InChI InChI=1S/C14H11NO4/c1-10-4-2-3-5-13(10)14(16)19-12-8-6-11(7-9-12)15(17)18/h2-9H,1H3
Standard InChI Key GCPPQGAWBTYPFF-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Structural Characteristics and Reactivity

Structural Features

O-Toluic acid, 4-nitrophenyl ester possesses several distinctive structural elements that define its chemical behavior. The ortho-positioned methyl group on the benzene ring creates particular steric effects that influence the compound's reactivity patterns. This positioning affects both the steric and electronic properties of the molecule, distinguishing it from related meta and para isomers.

The 4-nitrophenyl portion of the molecule introduces an electron-withdrawing nitro group that enhances the susceptibility of the ester linkage to nucleophilic attack. This structural feature makes the compound particularly useful in kinetic studies and as a reactive intermediate in organic synthesis.

Reactivity Profile

The reactivity of o-toluic acid, 4-nitrophenyl ester is significantly influenced by the position of the methyl group on the benzene ring. The ortho-methyl group creates specific steric and electronic effects that alter the compound's behavior in chemical reactions compared to its isomers. These positioning effects are particularly important in reactions involving nucleophilic attack at the carbonyl center.

4-Nitrophenyl esters, including o-toluic acid, 4-nitrophenyl ester, are known for their high reactivity in hydrolysis reactions. The presence of the nitro group enhances the susceptibility of the ester linkage to nucleophilic attack, which makes these compounds particularly useful in kinetic studies of esterification and hydrolysis processes.

Synthesis Methods

Traditional Synthesis Approaches

The synthesis of o-toluic acid, 4-nitrophenyl ester typically involves the reaction of o-toluic acid with 4-nitrophenol in the presence of appropriate coupling agents. This esterification reaction follows similar principles to those employed in the synthesis of other aromatic esters, though with specific considerations for the reactive groups involved.

One methodology for synthesizing similar aromatic esters involves the use of the corresponding acid chloride. For instance, the synthesis of similar compounds such as 4-nitrophenyl esters is often accomplished by reacting benzoyl chloride with sodium 4-nitrophenoxide . Similar approaches could be applied to synthesize o-toluic acid, 4-nitrophenyl ester using o-toluoyl chloride.

Phase-Transfer Catalysis Methods

Phase-transfer catalysis represents an efficient approach for synthesizing aromatic esters including 4-nitrophenyl esters. Research on benzoic acid 4-nitrophenyl ester synthesis using solid-liquid phase-transfer catalysis has demonstrated the effectiveness of this methodology . In these reactions, quaternary ammonium salts such as TBAB (tetrabutylammonium bromide) have shown superior catalytic efficiency compared to other phase-transfer catalysts .

The reaction kinetics for synthesizing 4-nitrophenyl esters via phase-transfer catalysis follow pseudo-first-order kinetics, with the ion exchange rate at the solid-liquid interface often being the rate-determining step . This approach could be adapted for the synthesis of o-toluic acid, 4-nitrophenyl ester with appropriate modifications to account for the ortho-methyl group.

Comparative Analysis with Similar Compounds

Structural Comparisons

O-Toluic acid, 4-nitrophenyl ester shares structural similarities with several related compounds, but is distinguished by its unique substitution pattern. The positioning of the methyl group at the ortho position relative to the carboxylic acid function creates distinct reactivity patterns compared to meta and para isomers.

Table 1 provides a comparison of o-toluic acid, 4-nitrophenyl ester with structurally related compounds:

CompoundStructure TypeKey FeaturesDistinctive Properties
O-Toluic acid, 4-nitrophenyl esterAromatic EsterMethyl group at ortho position; para-nitro groupUnique steric effects influencing reactivity
P-Toluic acid, 4-nitrophenyl esterAromatic EsterMethyl group at para position; para-nitro groupDifferent electronic distribution and reactivity
M-Toluic acid, 4-nitrophenyl esterAromatic EsterMethyl group at meta position; para-nitro groupAltered steric environment around carbonyl group
Benzoic acid, 4-nitrophenyl esterAromatic EsterNo methyl group; para-nitro groupUsed as reference in kinetic studies

Reactivity Differences

The ortho-positioned methyl group in o-toluic acid, 4-nitrophenyl ester creates unique steric and electronic effects that distinguish its reactivity from related compounds. These effects influence various aspects of the compound's chemical behavior, including its rate of hydrolysis, susceptibility to nucleophilic attack, and interaction with biomolecules.

Studies on similar 4-nitrophenyl esters have shown that the substituents on the aromatic rings significantly affect their reactivity profiles. For example, the presence of electron-donating or electron-withdrawing groups can dramatically alter the rate of hydrolysis and other reactions . The ortho-methyl group in o-toluic acid, 4-nitrophenyl ester likely introduces specific steric constraints that modify its reactivity compared to unsubstituted or differently substituted analogs.

Applications in Research and Synthesis

Kinetic Studies and Mechanistic Investigations

The 4-nitrophenyl esters, including o-toluic acid, 4-nitrophenyl ester, are valuable tools in kinetic studies due to their well-defined reactivity patterns. The presence of the 4-nitrophenyl group makes these compounds particularly useful for studying reaction mechanisms involving ester hydrolysis and related transformations .

Research on benzoic acid 4-nitrophenyl ester has demonstrated the utility of these compounds in investigating reaction kinetics under various conditions . Similar approaches could be applied to o-toluic acid, 4-nitrophenyl ester to examine how the ortho-methyl group influences reaction rates and mechanisms.

Organic Synthesis Applications

O-Toluic acid, 4-nitrophenyl ester has potential applications as a building block in organic synthesis. The reactive 4-nitrophenyl ester group makes this compound useful for further transformations, including transesterification reactions to produce various o-toluate derivatives.

The synthesis methodologies employed for similar esters, such as those described in the literature for various nitrophenyl esters, could be adapted for reactions involving o-toluic acid, 4-nitrophenyl ester . These approaches include one-pot esterification methods and phase-transfer catalysis, which offer efficient routes to synthesize these compounds and their derivatives.

Experimental Considerations

Synthesis Optimization

The synthesis of o-toluic acid, 4-nitrophenyl ester can be optimized through careful selection of reaction conditions. Based on studies with similar compounds, effective esterification typically requires temperatures around 50°C and appropriate coupling agents . The use of dried acetonitrile as a solvent and bases such as diisopropylethylamine (DIPEA) has proven effective for similar esterification reactions .

For phase-transfer catalysis approaches, studies have shown that agitation speeds exceeding 200 rpm help eliminate mass transfer resistance at the solid-liquid interface . These conditions ensure efficient mixing and promote the reaction between the carboxylic acid component and the nitrophenol derivative.

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